molecular formula C19H18N2O5S2 B2522681 Diethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 681170-66-1

Diethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2522681
CAS No.: 681170-66-1
M. Wt: 418.48
InChI Key: RFJZHKORGYNHOT-UHFFFAOYSA-N
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Description

Diethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate is a thiophene-derived compound featuring a benzo[d]thiazole-6-carboxamido substituent at the 5-position of the thiophene core. The compound’s synthesis typically involves functionalizing diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (a common intermediate) with benzo[d]thiazole-6-carboxylic acid derivatives via coupling reactions . Its benzo[d]thiazole moiety introduces electron-deficient aromatic characteristics, which may influence reactivity, crystallinity, and intermolecular interactions .

Properties

IUPAC Name

diethyl 5-(1,3-benzothiazole-6-carbonylamino)-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-4-25-18(23)14-10(3)15(19(24)26-5-2)28-17(14)21-16(22)11-6-7-12-13(8-11)27-9-20-12/h6-9H,4-5H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJZHKORGYNHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) and diethylsilane under high pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by the presence of both benzo[d]thiazole and thiophene moieties, which contribute to its diverse chemical properties. The synthesis typically involves multi-step organic reactions, including cyclization and esterification processes. Common methods utilize catalysts such as diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) to facilitate the formation of the benzo[d]thiazole ring under controlled conditions.

Synthetic Routes

StepDescription
1 Formation of the thiophene structure
2 Introduction of the benzo[d]thiazole moiety
3 Esterification to yield the final product

Scientific Research Applications

The compound has shown promise in various domains:

Medicinal Chemistry

Diethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate is being investigated for its potential as an antimicrobial and anticancer agent. Its mechanism of action may involve interaction with specific molecular targets such as DNA and proteins, leading to inhibition of critical biological pathways.

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : The compound's ability to inhibit cellular functions suggests it could be effective in cancer therapy, particularly in targeting specific cancer cell lines .

Material Science

The compound is also explored for applications in material science, particularly in the development of organic semiconductors and dyes . Its unique structural characteristics allow it to be used as a building block for synthesizing more complex materials with tailored properties.

Biological Research

Research into the biological activities of this compound has highlighted its potential antioxidant properties. Studies have shown that derivatives of thiophene compounds can exhibit significant inhibition of free radicals, indicating their utility in developing new antioxidant agents .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial activity of various derivatives of thiophene compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications in the chemical structure significantly influenced antibacterial efficacy, with certain derivatives showing up to 86.9% inhibition against Gram-positive strains .

Case Study 2: Anticancer Activity

In another investigation, a library of benzothiazole-based compounds was synthesized and tested for antiproliferative activity against MCF-7 breast cancer cells. The results indicated that specific structural modifications enhanced anticancer activity, suggesting a pathway for developing more effective therapeutic agents .

Mechanism of Action

The mechanism of action of Diethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The compound inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing cell death .

Comparison with Similar Compounds

Diethyl 5-(3-Methoxybenzamido)-3-methylthiophene-2,4-dicarboxylate

  • Structure : Replaces the benzo[d]thiazole group with a 3-methoxybenzamido substituent.
  • Molecular Formula: C₁₉H₂₁NO₆S (MW: 391.44 g/mol) vs. C₁₈H₁₈N₂O₅S₂ (estimated for the target compound).
  • Physicochemical Properties :
    • Predicted boiling point: 467.1±45.0 °C .
    • Density: 1.275±0.06 g/cm³ .

Diethyl 5-[(5-Amino-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]-3-methylthiophene-2,4-dicarboxylate

  • Structure : Features a diazenyl-linked pyrazolyl group instead of benzo[d]thiazole.
  • Molecular Formula : C₂₀H₂₁N₅O₅S (MW: 443.44 g/mol).
  • Key Differences : The diazenyl group introduces conjugation and redox activity, which may facilitate applications in dyes or sensors. The pyrazolyl moiety could enhance hydrogen-bonding interactions in crystal packing .

Diethyl (E)-5-(2-Hydroxybenzylideneamino)-3-methylthiophene-2,4-dicarboxylate

  • Structure: Contains a hydroxybenzylideneamino substituent.
  • Crystallographic Data :
    • Sulfur–carbon bond lengths: 1.730(3) Å and 1.732(3) Å.
    • Crystal system: Triclinic (space group P1) with intermolecular hydrogen bonding and van der Waals interactions .
  • Comparison: The planar hydroxybenzylideneamino group promotes stronger hydrogen bonding, influencing crystal packing and thermal stability compared to the bulkier benzo[d]thiazole carboxamido group .

Solubility and Stability

  • Benzo[d]thiazole Derivatives : The electron-withdrawing nature of the benzo[d]thiazole group reduces solubility in aqueous media but enhances stability under acidic conditions.
  • Methoxybenzamido Analogues: Higher solubility in ethanol and DMF due to the methoxy group’s polarity .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Boiling Point (°C) Density (g/cm³)
Diethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate C₁₈H₁₈N₂O₅S₂ (estimated) ~406.48 Benzo[d]thiazole-6-carboxamido N/A N/A
Diethyl 5-(3-methoxybenzamido)-3-methylthiophene-2,4-dicarboxylate C₁₉H₂₁NO₆S 391.44 3-Methoxybenzamido 467.1±45.0 1.275±0.06
Diethyl (E)-5-(2-hydroxybenzylideneamino)-3-methylthiophene-2,4-dicarboxylate C₁₈H₁₉NO₅S 361.41 Hydroxybenzylideneamino N/A N/A

Biological Activity

Diethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a benzo[d]thiazole moiety fused with a thiophene ring, suggesting diverse biological properties, particularly in antimicrobial and anticancer applications.

Chemical Structure and Synthesis

The compound's structure includes key functional groups that contribute to its biological activity. It is synthesized through multi-step organic reactions, typically involving the cyclization of 2-aminothiophenol with carboxylic acid derivatives under controlled conditions. Catalysts such as diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) are often employed to facilitate the formation of the benzo[d]thiazole ring.

The mechanism of action for this compound is primarily attributed to its ability to interact with specific biological targets, including DNA and proteins. The benzo[d]thiazole moiety can inhibit critical cellular processes, making it a candidate for antimicrobial and anticancer therapies.

Antimicrobial Activity

Research has indicated that derivatives of benzo[d]thiazole, similar to this compound, exhibit varying levels of antimicrobial activity. However, specific studies on this compound have not conclusively demonstrated significant antimicrobial effects against various pathogens, including Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound is more pronounced. Studies show that compounds containing benzo[d]thiazole derivatives exhibit cytotoxicity against various cancer cell lines. For instance, related compounds have shown IC50 values indicating effective inhibition of cancer cell proliferation . The structural characteristics of this compound suggest it may similarly inhibit tumor growth.

Case Studies

Study Findings
Study on benzo[d]thiazole derivatives No significant antiviral or antimicrobial activity was observed; however, marked cytotoxicity against leukemia cell lines was noted.
In vitro evaluation of thiazole compounds Compounds demonstrated strong acetylcholinesterase inhibitory activity, suggesting potential for neurodegenerative disease treatment.
Synthesis and evaluation of related thiophene derivatives Indicated promising results in modulating stearoyl-CoA desaturase activity, which is crucial in lipid metabolism and cancer progression.

Q & A

Basic: What synthetic methodologies are reported for preparing diethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate?

The synthesis typically involves coupling a benzo[d]thiazole-6-carboxylic acid derivative with a thiophene precursor. For example:

  • Step 1 : Prepare diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate via condensation of ethyl cyanoacetate and ethyl acetoacetate in ethanol with catalytic sodium ethoxide, followed by nitration and reduction .
  • Step 2 : React the amino-thiophene intermediate with benzo[d]thiazole-6-carbonyl chloride in anhydrous dichloromethane under reflux with triethylamine as a base .
  • Key validation : Monitor reaction progress via TLC and confirm product purity using 1H^1H-NMR and HPLC-MS .

Basic: How is the crystal structure of this compound characterized, and what software is used for refinement?

Crystallographic analysis involves:

  • Data collection : Single-crystal X-ray diffraction (e.g., using a Bruker D8 Venture diffractometer at 293 K) .
  • Refinement : Use SHELXL (for small-molecule refinement) to solve structures, with hydrogen bonding and torsion angles optimized via least-squares methods .
  • Visualization : ORTEP-3 or WinGX for generating thermal ellipsoid plots and analyzing intermolecular interactions (e.g., S1–C8 bond length: 1.730 Å, intramolecular H-bonding: O1···N1 = 2.630 Å) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields may arise from:

  • Reaction conditions : Extended reflux times (e.g., 20 hours vs. 4 hours) impact side-product formation .
  • Purification methods : Recrystallization from ethanol-dichloromethane (1:1 v/v) improves purity vs. direct filtration .
  • Validation strategy : Compare 13C^{13}C-NMR data for ester carbonyl peaks (δ ~165–170 ppm) to assess purity .

Advanced: What computational or experimental methods are used to analyze its hydrogen-bonding network and supramolecular assembly?

  • Experimental : X-ray crystallography identifies H-bond donors/acceptors (e.g., O1···O3 = 3.293 Å) and π-π stacking (thiophene-benzothiazole distance: ~3.5 Å) .
  • Computational : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and calculate electrostatic potential surfaces to predict interaction sites .
  • Software : Mercury (CCDC) for packing diagram analysis; Multiwfn for topology studies .

Advanced: How can researchers mitigate hazards during synthesis, particularly when handling diazo intermediates?

  • Risk assessment : Prioritize safety protocols for diazo compounds (e.g., ethyl diazoacetate):
    • Use blast shields and remotely controlled stirrers.
    • Conduct reactions in well-ventilated hoods with minimal scale (<1 mmol initially) .
  • Alternatives : Replace diazo reagents with stable isocyanates or thioureas where possible .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies of this compound?

  • Functional group modulation : Replace the benzo[d]thiazole moiety with quinoline or pyrimidine derivatives to assess bioactivity changes .
  • Biological assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) and anti-inflammatory activity (COX-2 inhibition ELISA) .
  • Data analysis : Use molecular docking (AutoDock Vina) to predict binding affinity for targets like protein kinases (e.g., EGFR) .

Advanced: How do solvent polarity and temperature affect the compound’s stability in solution?

  • Stability studies : Monitor degradation via UV-Vis (λ_max ~320 nm) in DMSO, ethanol, and aqueous buffers at 25°C vs. 37°C.
  • Findings : Ethanol solutions show <5% degradation over 72 hours at 4°C, while aqueous buffers (pH 7.4) induce hydrolysis of ester groups .
  • Recommendation : Store solutions in anhydrous DMSO at -20°C for long-term stability .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H-NMR (δ 1.2–1.4 ppm for ethyl esters; δ 7.5–8.5 ppm for aromatic protons) and 13C^{13}C-NMR (δ 165–170 ppm for carbonyls) .
  • Mass spectrometry : ESI-MS (m/z [M+H]+^+ calculated: ~433 Da) confirms molecular weight .
  • IR : Stretching bands for amide (1650 cm1^{-1}) and ester (1720 cm1^{-1}) groups .

Advanced: How can researchers validate the compound’s purity when scaling up synthesis?

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile-water gradient) with UV detection (λ = 254 nm) .
  • Elemental analysis : Compare experimental C, H, N percentages with theoretical values (e.g., C: 55.6%, H: 4.3%, N: 6.5%) .
  • XRD : Match experimental PXRD patterns with simulated data from single-crystal structures .

Advanced: What role do the ester and amide groups play in its reactivity?

  • Ester groups : Participate in nucleophilic acyl substitution (e.g., hydrolysis to carboxylic acids under basic conditions) .
  • Amide group : Stabilizes the thiophene ring via resonance and acts as a hydrogen-bond donor in crystal packing .
  • Functionalization : The methylthiophene core allows electrophilic substitution (e.g., bromination at the 5-position) for further derivatization .

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